1-(3-(呋喃-2-基)-2-羟基-2-甲基丙基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

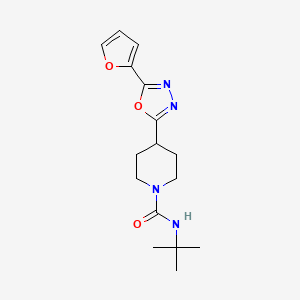

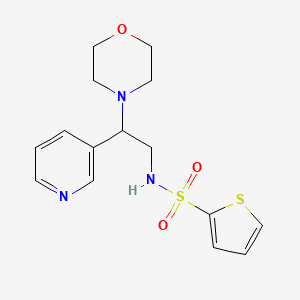

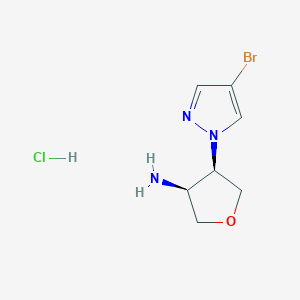

The compound "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea" is a polyheterocyclic molecule that likely exhibits a range of biological activities due to the presence of furan and thiophene rings along with a urea moiety. These structural features are common in various compounds that have been synthesized and evaluated for their biological properties, such as antiangiogenic effects and enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds with furan and thiophene rings has been reported in the literature. For instance, a photoinduced direct oxidative annulation process has been used to synthesize highly functionalized polyheterocyclic compounds, including those with furan and thiophene rings . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been achieved, which shares a structural resemblance to the compound , particularly in the presence of the thiophene ring and urea moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HREIMS. Single crystal X-ray diffraction has also been employed to determine the solid-state structure, revealing non-covalent interactions that stabilize the molecular network . These techniques would be applicable in analyzing the molecular structure of "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea" to elucidate its conformation and intermolecular interactions.

Chemical Reactions Analysis

The compound of interest contains functional groups that are likely to participate in various chemical reactions. The furan and thiophene rings can undergo electrophilic substitution reactions, while the urea moiety can engage in hydrogen bonding and potentially coordinate with metal ions. The hydroxy group may also be involved in reactions such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the furan and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and reactivity. The urea moiety could contribute to the compound's solubility in polar solvents due to hydrogen bonding capabilities. The hydroxy group may also impact the compound's acidity and ability to form hydrogen bonds .

科学研究应用

合成和表征

合成途径和衍生物

该化合物参与新型吡啶、萘啶衍生物和其他具有多种应用潜力的杂环化合物的合成。研究表明了二聚化、与重氮盐偶联以及与脲衍生物反应的过程,以提供一系列嘧啶和吡唑衍生物,突出了其在创建复杂分子结构中的实用性 (Abdelrazek 等,2010; Alabi 等,2020)。

材料科学和催化

该化合物的衍生物因其在材料科学中的潜力而受到探索,例如在生物基二醇中合成聚酯,表明其对可持续材料开发的贡献 (Jiang 等,2014)。

生物活性和计算研究

抗菌和抗真菌活性

该化合物的衍生物已被表征并筛选出抗菌和抗真菌活性,其中一些对多种病原体显示出有希望的结果。计算研究支持了这些发现,提供了对其活性分子基础的见解 (Alabi 等,2020)。

酶促和化学转化

使用衍生物作为构建模块酶促合成生物基聚酯的研究展示了这些化合物在创造环保材料方面的潜力 (Jiang 等,2014)。

化学性质和反应

光物理性质

该化合物的框架被用于设计用于金属离子检测的荧光探针,强调了其在开发灵敏诊断工具中的相关性 (Wang 等,2017)。

催化应用

其衍生物在催化中得到应用,特别是在生物质衍生的呋喃化合物的还原中,突出了其在生物燃料和化学生产过程中的作用 (Nakagawa 等,2013)。

属性

IUPAC Name |

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(17,8-10-4-2-6-18-10)9-14-12(16)15-11-5-3-7-19-11/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHYMBZHDMADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)